7-Chloro-2-methylquinoline-3-carboxylic acid

Vue d'ensemble

Description

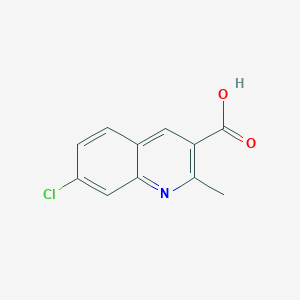

7-Chloro-2-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C11H8ClNO2. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a cyclization process to form the quinoline ring .

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene. This method also results in the formation of the quinoline ring, which can then be further functionalized to introduce the chloro and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Decarboxylation Reactions

The carboxylic acid group at position 3 undergoes thermal or photolytic decarboxylation. For example:

-

Thermal Decarboxylation : Heating the compound above its melting point (220–222°C) results in the loss of CO₂, yielding 7-chloro-2-methylquinoline as the primary product .

-

Photolytic Decarboxylation : UV irradiation in aqueous solutions promotes decarboxylation, forming 7-chloro-3-methylquinoline (MeQ) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal | 220–222°C | 7-Chloro-2-methylquinoline | 88% | |

| Photolytic | UV light | 7-Chloro-3-methylquinoline | >90% |

Nucleophilic Substitution

The chlorine atom at position 7 is susceptible to nucleophilic substitution due to its electrophilic nature:

-

Hydroxylation : Reaction with NaOH under reflux replaces Cl with OH, forming 7-hydroxy-2-methylquinoline-3-carboxylic acid .

-

Amination : Treatment with ammonia or amines yields 7-amino-2-methylquinoline-3-carboxylic acid derivatives .

Reagents and Conditions :

-

Base-Mediated Substitution : NaOH (aq.), 80–100°C, 6–12 hours .

-

Catalytic Systems : TiO₂ under sunlight enhances reaction rates in aqueous media .

Oxidation

The methyl group at position 2 can be oxidized to a carboxylic acid under strong oxidizing conditions:

-

Oxygen Pressure : Using O₂ (4–10 MPa) at 80–100°C converts the methyl group to a carboxyl group, forming 7-chloroquinoline-2,3-dicarboxylic acid .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| O₂ (high pressure) | 80–100°C, 6–12h | 7-Chloroquinoline-2,3-dicarboxylic acid | 93% |

Reduction

The carboxylic acid group is reducible to an alcohol:

-

LiAlH₄ : Reduces –COOH to –CH₂OH, yielding 3-(hydroxymethyl)-7-chloro-2-methylquinoline .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

-

Pyranoquinolines : Reacts with malononitrile or methyl cyanoacetate in the presence of L-proline to form pyrano[3,2-c]chromenone derivatives .

-

Tetrazolyl Derivatives : Condensation with tetrazoles under basic conditions produces bioactive tetrazolyl-quinoline hybrids .

Example Reaction Pathway :

-

Condensation with L-proline forms an intermediate.

-

Knoevenagel adduct formation with active methylene compounds.

Photodegradation Studies

Under simulated sunlight with TiO₂ photocatalysis, the compound undergoes complete mineralization to CO₂, H₂O, and HCl . This process is critical for environmental remediation studies.

| Condition | Catalyst | Degradation Efficiency |

|---|---|---|

| Sunlight | TiO₂ | 100% mineralization |

Comparative Reactivity

Compared to analogs like 2-chloroquinoline-3-carboxylic acid , this compound shows:

-

Higher thermal stability due to the methyl group at position 2.

-

Enhanced electrophilicity at C7 (Cl) for substitution reactions.

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

7-Chloro-2-methylquinoline-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Quinoline N-oxides |

| Reduction | Lithium aluminum hydride | Aminoquinoline |

| Substitution | Sodium hydroxide | Various substituted quinolines |

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound possesses potential antimicrobial and anticancer activities. Studies suggest that it may inhibit bacterial enzymes and interact with DNA, leading to its effectiveness against various pathogens and cancer cells.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial effects of quinoline derivatives, this compound showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the disruption of bacterial cell wall synthesis.

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines. The study highlighted its interaction with specific molecular targets involved in cell proliferation and survival pathways.

Pharmaceutical Development

Precursor for Drug Synthesis

This compound is utilized as a precursor in developing pharmaceutical agents targeting infectious diseases and cancer. Its derivatives have been explored for their therapeutic potential in treating conditions such as malaria and various cancers .

Notable Derivatives

- MK-571 (L-660711) : A derivative derived from this compound has been studied for its efficacy as a leukotriene D4 receptor antagonist, showing promise in treating asthma .

Industrial Applications

Dyes and Pigments Production

In addition to its applications in research and medicine, this compound is employed in the production of dyes and pigments. Its chemical properties allow it to be used effectively in creating colorants for various industrial applications .

Mécanisme D'action

The mechanism of action of 7-Chloro-2-methylquinoline-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA to exert anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloroquinoline-3-carboxylic acid

- 4-Chloroquinoline-3-carboxylic acid

- 6-Chloroquinoline-3-carboxylic acid

Uniqueness

7-Chloro-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxylic acid groups at specific positions on the quinoline ring enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Activité Biologique

7-Chloro-2-methylquinoline-3-carboxylic acid (CAS Number: 171270-39-6) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

- Molecular Formula : C₁₁H₈ClNO₂

- Molecular Weight : 221.64 g/mol

- Density : 1.406 g/cm³

- Boiling Point : 374.9 °C

- Flash Point : 180.5 °C

Synthesis

The synthesis of this compound typically involves cyclization reactions, often utilizing Vilsmeier reagents for the formation of quinoline derivatives. The process includes the hydrolysis of esters or salts derived from 2-methyl-7-chloroquinoline, leading to the carboxylic acid form .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. A study focused on various quinoline derivatives evaluated their effectiveness against different bacterial strains. The results demonstrated that some compounds showed promising antimicrobial activity, suggesting that modifications in the quinoline structure can enhance efficacy .

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

Anticancer Potential

In addition to antimicrobial properties, there is emerging evidence that quinoline derivatives may possess anticancer activity. A study evaluated the effects of various quinoline carboxylic acids on cancer cell lines, revealing that certain structural modifications could lead to enhanced cytotoxicity against tumor cells. The specific mechanisms of action remain to be fully elucidated but may involve inhibition of key cellular pathways involved in cancer proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Case Studies

- Antimicrobial Evaluation : A study published in PubMed evaluated several quinoline derivatives, including this compound, for their antimicrobial properties against various pathogens. The findings indicated a broad spectrum of activity, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell growth at specific concentrations, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

7-chloro-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUYIVCGUGFJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394870 | |

| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171270-39-6 | |

| Record name | 7-Chloro-2-methyl-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.